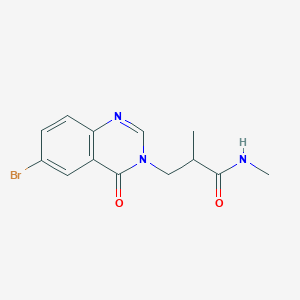
3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N,2-dimethylpropanamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, with its unique bromine substitution, may exhibit distinct chemical and biological behaviors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N,2-dimethylpropanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Amidation: The final step involves the reaction of the brominated quinazolinone with N,2-dimethylpropanamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinones.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving quinazolinone derivatives.
Medicine: Investigation of its pharmacological properties, such as anticancer or antimicrobial activities.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N,2-dimethylpropanamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes or receptors, leading to modulation of cellular pathways. The bromine substitution may enhance binding affinity or selectivity towards certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromoquinazolin-4(3H)-one: Lacks the N,2-dimethylpropanamide moiety.
4-Oxoquinazolin-3(4H)-yl)-N,2-dimethylpropanamide: Lacks the bromine substitution.
3-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N,2-dimethylpropanamide: Similar structure with chlorine instead of bromine.
Uniqueness
The presence of the bromine atom at the 6-position and the N,2-dimethylpropanamide moiety makes 3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N,2-dimethylpropanamide unique. These structural features may confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C13H14BrN3O2 |
|---|---|
Peso molecular |
324.17 g/mol |
Nombre IUPAC |
3-(6-bromo-4-oxoquinazolin-3-yl)-N,2-dimethylpropanamide |
InChI |
InChI=1S/C13H14BrN3O2/c1-8(12(18)15-2)6-17-7-16-11-4-3-9(14)5-10(11)13(17)19/h3-5,7-8H,6H2,1-2H3,(H,15,18) |
Clave InChI |
HKOMLAJQCVBWRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C=NC2=C(C1=O)C=C(C=C2)Br)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B12847148.png)
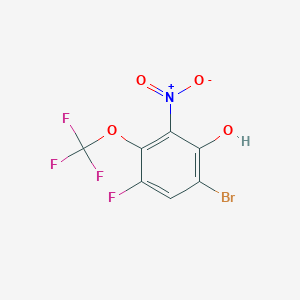
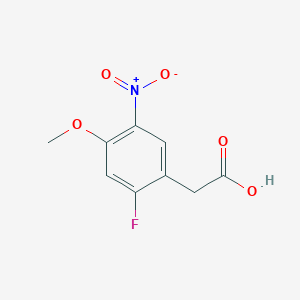
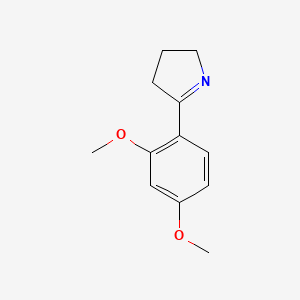
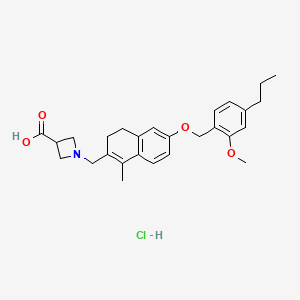
![Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide](/img/structure/B12847163.png)

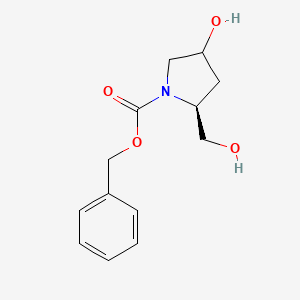
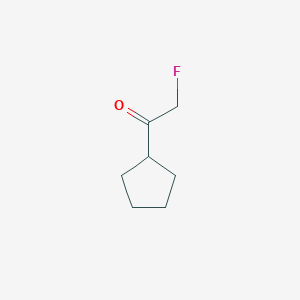
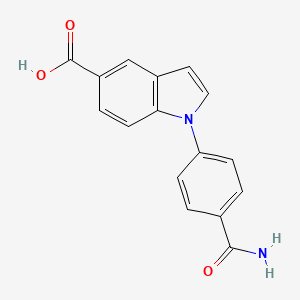
![(2R,3R)-rel-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12847206.png)
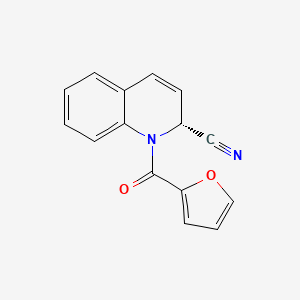

![5-[2-(2-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12847235.png)
